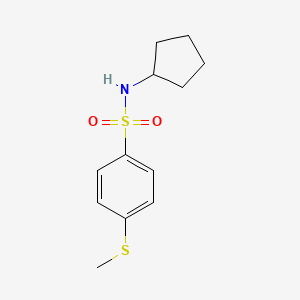
N-cyclopentyl-4-(methylthio)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-(methylthio)benzenesulfonamide, also known as CP-544326, is a chemical compound that has gained attention for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide drugs and has been synthesized through various methods. The purpose of
Wirkmechanismus
The mechanism of action of N-cyclopentyl-4-(methylthio)benzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play a role in cancer cell growth and inflammation (Chen et al., 2019; Wang et al., 2018).
Biochemical and Physiological Effects
N-cyclopentyl-4-(methylthio)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis by regulating the expression of certain genes (Chen et al., 2019). In addition, N-cyclopentyl-4-(methylthio)benzenesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of certain cytokines (Wang et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-4-(methylthio)benzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can cause cytotoxicity in certain cell lines (Chen et al., 2019).
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-4-(methylthio)benzenesulfonamide. One of the future directions is the development of more efficient synthesis methods for this compound. Another future direction is the study of the mechanism of action of this compound. Further studies are needed to fully understand the biochemical and physiological effects of N-cyclopentyl-4-(methylthio)benzenesulfonamide. In addition, studies are needed to determine the potential therapeutic applications of this compound in other diseases.
Synthesemethoden
N-cyclopentyl-4-(methylthio)benzenesulfonamide has been synthesized through various methods. One of the most common methods is the reaction between 4-bromo-N-cyclopentylbenzenesulfonamide and sodium methylthiolate. This reaction results in the formation of N-cyclopentyl-4-(methylthio)benzenesulfonamide with a yield of 60-70% (Zhang et al., 2019).
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-(methylthio)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis (Chen et al., 2019). In addition, N-cyclopentyl-4-(methylthio)benzenesulfonamide has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis (Wang et al., 2018).
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-16-11-6-8-12(9-7-11)17(14,15)13-10-4-2-3-5-10/h6-10,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRCDIAWQXUOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(methylsulfanyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B5765888.png)
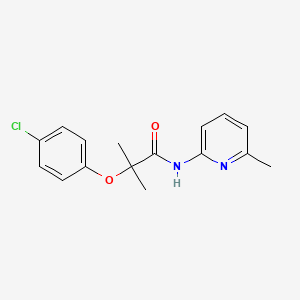
![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)
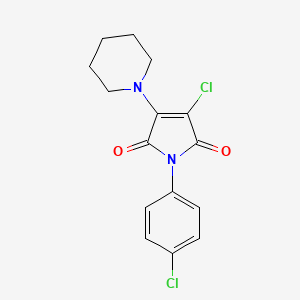
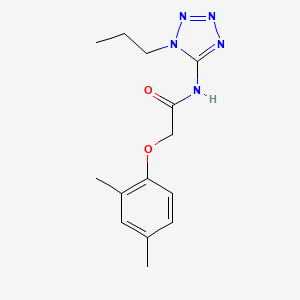
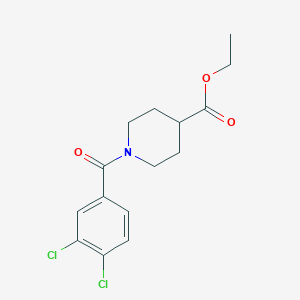
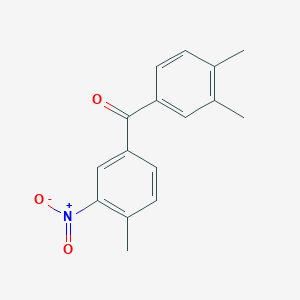
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)
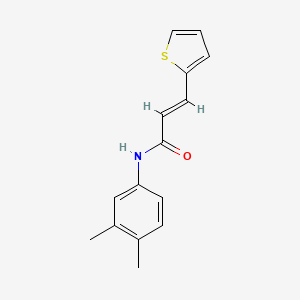
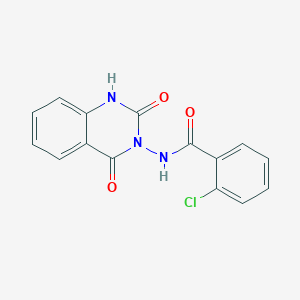
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5765957.png)
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)